molecular formula C16H16INO B335962 2-Iodo-N-(2-isopropyl-phenyl)-benzamide

2-Iodo-N-(2-isopropyl-phenyl)-benzamide

Cat. No.: B335962
M. Wt: 365.21 g/mol
InChI Key: KQKGUXZOTRHTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-N-(2-isopropyl-phenyl)-benzamide is a specialized benzamide derivative designed for chemical synthesis and drug discovery research. This compound is of significant interest in medicinal chemistry as a potential building block for the development of novel bioactive molecules. Benzamide scaffolds are frequently investigated for their antiproliferative properties, serving as core structures in the synthesis of compounds evaluated against various human cancer cell lines, including leukemia, colon, and breast cancer . The iodine and isopropyl substituents on this benzamide structure offer strategic sites for further chemical modification, enabling researchers to explore structure-activity relationships (SAR). It can be utilized in palladium-catalyzed cross-coupling reactions, such as in the synthesis of complex heterocycles like phenanthridinones via C-H activation, which are important scaffolds in pharmaceutical development . This makes it a versatile intermediate for constructing compound libraries aimed at discovering new therapeutic agents. This product is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

2-iodo-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16INO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19)

InChI Key

KQKGUXZOTRHTKF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. While extensive experimental HRMS data for 2-Iodo-N-(2-isopropyl-phenyl)-benzamide is not widely published, the theoretical exact mass can be calculated based on its chemical formula, C₁₆H₁₆INO.

The calculated monoisotopic mass provides a benchmark for experimental verification, typically using techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap system. In a typical analysis, the compound would be expected to be observed as its protonated molecular ion, [M+H]⁺.

Table 1: Theoretical Mass Data for this compound

Formula Ion Theoretical Exact Mass (m/z)
C₁₆H₁₆INO [M+H]⁺ 366.0355

Conformational Preferences and Dihedral Angle Analysis within the Benzamide (B126) Framework

Due to the absence of a published crystal structure for this compound, a detailed experimental analysis of its solid-state conformation is not possible. However, insights can be drawn from computational modeling and the analysis of structurally related compounds. The key dihedral angles that define the conformation of the benzamide framework are:

τ₁ (O=C-C-C): Describes the torsion between the carbonyl group and the iodo-phenyl ring.

τ₂ (C-C-N-C): Defines the rotation around the amide bond, which has partial double-bond character and is generally planar.

τ₃ (C-N-C-C): Represents the torsion between the amide nitrogen and the N-aryl (isopropyl-phenyl) ring.

Steric hindrance between the ortho-substituents (the iodine atom and the isopropyl group) is expected to play a significant role in determining the preferred conformation. It is likely that the two aromatic rings adopt a non-coplanar orientation to minimize steric clash. In related N-aryl benzamides, a twisted conformation is commonly observed.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Influence
τ₁ (O=C-C-C) Torsion of the iodo-phenyl ring relative to the amide plane Influenced by the bulky iodine atom, potentially leading to a non-planar arrangement to alleviate steric strain.
τ₂ (C-C-N-C) Amide bond planarity Generally expected to be close to 180° (trans) due to the partial double-bond character of the C-N bond.

Computational studies on similar sterically hindered benzamides suggest that the N-aryl ring is often significantly twisted with respect to the benzoyl moiety, with dihedral angles (τ₃) ranging from 60° to 90°. This twisting is a direct consequence of avoiding unfavorable interactions between the ortho-substituents and the amide group.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Organoiodine Moiety

The carbon-iodine (C-I) bond in 2-Iodo-N-(2-isopropyl-phenyl)-benzamide is the primary site of reactivity, enabling a range of cross-coupling and insertion reactions. The electron-withdrawing nature of the adjacent benzamide (B126) group can influence the reactivity of the C-I bond, making it susceptible to oxidative addition by transition metal catalysts.

Palladium catalysis has emerged as a powerful tool for the functionalization of C-H bonds, and substrates like this compound are excellent candidates for intramolecular cyclization reactions. These reactions typically proceed through a sequence of oxidative addition of the palladium catalyst to the C-I bond, followed by an intramolecular C-H activation/C-C bond formation step.

One of the most significant applications of palladium-catalyzed intramolecular C-H activation of N-aryl-2-iodobenzamides is the synthesis of phenanthridinones. This class of fused heterocyclic compounds is prevalent in many biologically active molecules and natural products. The general transformation involves the formation of a new carbon-carbon bond between the iodinated aromatic ring and the N-aryl substituent.

The reaction is believed to proceed via a Pd(0)/Pd(II) catalytic cycle. Initially, a Pd(0) species undergoes oxidative addition to the C-I bond of the 2-iodobenzamide (B1293540). The resulting arylpalladium(II) intermediate then undergoes an intramolecular C-H activation at the ortho position of the N-aryl ring, forming a palladacycle. Subsequent reductive elimination furnishes the phenanthridinone product and regenerates the Pd(0) catalyst. researchgate.netresearchgate.netnih.gov

EntryCatalystLigandBaseSolventYield (%)
1Pd(OAc)₂P(t-Bu)₃K₂CO₃DMAHigh
2Pd₂(dba)₃XantphosCs₂CO₃TolueneGood
3Pd/CNoneNaOAcH₂OModerate

This table presents typical conditions for the palladium-catalyzed synthesis of phenanthridinones from N-aryl-2-halobenzamides, which are analogous to this compound.

The nature of the substituent on the amide nitrogen can significantly influence the course and efficiency of C-H functionalization reactions. In the context of this compound, the presence of the 2-isopropyl-phenyl group is crucial for the desired intramolecular cyclization.

In cases where the amide nitrogen is unprotected (N-H), the reaction can be inhibited. This is attributed to the potential for the N-H bond to coordinate with the palladium catalyst, thereby preventing the desired C-H activation step. Protection of the amide nitrogen, for instance by methylation or the presence of an aryl group as in the title compound, is often essential for successful C-H functionalization and subsequent cyclization to occur. nih.gov The steric and electronic properties of the N-aryl group can also impact the rate and regioselectivity of the C-H activation step. researchgate.net

While palladium catalysis is prominent, copper-catalyzed reactions also offer a valuable pathway for the functionalization of the C-I bond in 2-iodobenzamides. rsc.orgnih.govresearchgate.netacs.orgelsevierpure.com These reactions can be particularly useful for the synthesis of organochalcogen compounds.

Although not specifically documented for this compound, a plausible transformation based on the reactivity of similar organoiodides is the copper-catalyzed insertion of elemental tellurium into the C-I bond. This reaction would lead to the formation of 2-benzamide tellurenyl iodides.

This transformation is significant as organotellurium compounds are valuable intermediates in organic synthesis, known for their utility in various coupling reactions. The reaction would likely proceed through the activation of the C-I bond by a copper catalyst, facilitating the insertion of tellurium.

EntryReactant 1Reactant 2CatalystProduct
12-Iodobenzamide derivativeElemental TelluriumCuI2-Benzamide Tellurenyl Iodide

This table illustrates a potential copper-catalyzed synthesis of a 2-benzamide tellurenyl iodide from a 2-iodobenzamide derivative.

Visible-light photocatalysis has emerged as a mild and powerful method for the formation of C-C bonds. The C-I bond in aryl iodides is known to be susceptible to photolytic cleavage, generating aryl radicals that can participate in various coupling reactions.

While specific studies on the photocatalyzed arylation reactions of this compound are not extensively reported, related transformations suggest its potential in this area. For instance, photocatalyzed radical cascade cyclizations of related compounds have been used to synthesize phenanthridines. rsc.org In a hypothetical photocatalyzed arylation reaction, irradiation of this compound in the presence of a suitable photosensitizer could generate an aryl radical. This reactive intermediate could then be trapped by an appropriate coupling partner, such as an arene or a heteroarene, to form a new C-C bond.

The development of such photocatalytic methods would offer a green and efficient alternative to traditional metal-catalyzed cross-coupling reactions. cardiff.ac.uknih.gov

Copper-Catalyzed Insertion Reactions for Organochalcogen Synthesis.

Transformations Involving the Amide Functionality.

The amide group in this compound is not merely a passive structural component but an active participant in several key transformations. Its nucleophilicity and electronic properties are central to the formation of hypervalent iodine compounds and subsequent cyclization reactions.

Conversion to Hypervalent Iodine Heterocycles: Benziodazolones.

A primary transformation of 2-iodobenzamides, including the N-(2-isopropyl-phenyl) derivative, is their conversion into stable, cyclic hypervalent iodine(III) reagents known as benziodazolones. This conversion is typically achieved through an oxidative cyclization process. The reaction involves the oxidation of the iodine atom, followed by an intramolecular attack from the amide nitrogen.

Commonly used oxidants for this transformation include reagents like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as acetonitrile. nih.gov The process is efficient and provides a straightforward route to these valuable hypervalent iodine heterocycles, which serve as powerful reagents in further synthetic applications. nih.gov The stability of the resulting benziodazolone is enhanced by the cyclic structure, making it easier to handle compared to many acyclic hypervalent iodine compounds.

Participation in Esterification and Amidation Reactions through Hypervalent Iodine Reagents.

Once formed, the benziodazolone derived from this compound can act as a potent activating agent for carboxylic acids, facilitating esterification and amidation reactions. nih.gov These reactions typically proceed by activating a carboxylic acid, which is then susceptible to nucleophilic attack by an alcohol or an amine. This methodology serves as a mild, metal-free alternative to traditional coupling methods. For instance, benziodazolones in combination with triphenylphosphine (B44618) (PPh₃) and pyridine (B92270) can smoothly convert carboxylic acids into their corresponding esters or amides in good yields. nih.gov

Below is a representative table of direct amidation reactions facilitated by a benziodazolone system, showcasing its utility with various amines.

EntryCarboxylic AcidAmineYield (%)
14-Nitrobenzoic acidBenzylamine95
24-Nitrobenzoic acidAniline (B41778)89
33-Chlorobenzoic acidCyclohexylamine92
43-Chlorobenzoic acidPyrrolidine94
5Benzoic acidBenzylamine85

This table is illustrative of the yields achievable using benziodazolone-mediated amidation reactions as described in the literature.

Cyclization to Diverse Heterocyclic Systems (e.g., Quinazolinones, Benzoxazoles).

The 2-iodobenzamide scaffold is a key precursor for synthesizing various fused heterocyclic systems, most notably quinazolinones. These reactions often employ transition metal catalysis, such as copper or palladium, to facilitate intramolecular or intermolecular bond formation.

For example, copper-catalyzed Ullmann coupling followed by an intramolecular C-H amidation can yield 2,3-disubstituted quinazolinones from 2-iodobenzamide derivatives and various amines. researchgate.net This domino reaction involves the initial N-arylation of the amine with the 2-iodobenzamide, followed by a copper-catalyzed cyclization to form the quinazolinone core. researchgate.net While direct examples involving the N-(2-isopropyl-phenyl) substituent are specific, the general reactivity pattern is well-established for the 2-iodobenzamide class, indicating its potential for constructing complex heterocyclic frameworks. rsc.org

Investigation of Reaction Mechanisms, Regioselectivity, and Stereoselectivity.

The transformations of this compound are governed by distinct reaction mechanisms that dictate the regioselectivity and stereoselectivity of the products.

Hypervalent Iodine Formation and Reactivity: The mechanism for the formation of benziodazolones involves the initial oxidation of the iodine atom by an oxidant like m-CPBA, followed by intramolecular cyclization via nucleophilic attack of the amide nitrogen. In subsequent esterification or amidation reactions, the hypervalent iodine center activates a carboxylic acid by forming a reactive acyloxyiodinane intermediate. This intermediate is then attacked by a nucleophile (amine or alcohol), leading to the formation of the new amide or ester bond and regeneration of the starting 2-iodobenzamide.

Cyclization Mechanisms: For transition-metal-catalyzed cyclizations to quinazolinones, the mechanism typically involves an oxidative addition of the aryl iodide to the metal center (e.g., Cu(I) or Pd(0)), followed by coordination of the other reactant and subsequent reductive elimination to form the new C-N or C-C bond, completing the heterocyclic ring.

Regioselectivity: In cyclization reactions, regioselectivity is a critical consideration, particularly concerning the competition between N-cyclization versus O-cyclization of the ambident amide nucleophile. rsc.org In the formation of quinazolinones from 2-iodobenzamides, the reaction conditions, including the choice of catalyst and base, can selectively favor the N-attack pathway. researchgate.netrsc.org For instance, copper catalysis often promotes the N-attack required for quinazolinone synthesis. rsc.org This contrasts with base-mediated reactions in non-polar solvents, which can favor O-attack to form cyclic imidates. rsc.org

Stereoselectivity: Stereoselectivity becomes relevant when chiral centers are present in the substrates or formed during the reaction. masterorganicchemistry.com In reactions involving this compound, the bulky 2-isopropylphenyl group can exert significant steric influence, potentially directing the approach of reagents and influencing the stereochemical outcome in certain transformations, although specific studies on this aspect are not extensively detailed in the general literature. A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.comyoutube.com In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com Mechanistic studies of related hypervalent iodine-mediated reactions have shown that the geometry of the intermediates plays a crucial role in determining the final product's stereochemistry. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bond Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties and bonding characteristics of molecules like 2-Iodo-N-(2-isopropyl-phenyl)-benzamide. These methods allow for the optimization of molecular geometry in the gas phase or in solution, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations performed on analogous benzamide (B126) structures, such as N-(4-methyl phenyl)-2-(3-nitro-benzamide), have utilized the B3LYP/6-311G(d) level of theory to correlate theoretical data with experimental results from X-ray crystallography. semanticscholar.org Such studies typically involve the calculation of key quantum parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. semanticscholar.orgresearchgate.net These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. In a typical benzamide structure, the oxygen atom of the carbonyl group usually represents the most electron-rich site. semanticscholar.orgresearchgate.net

Table 1: Representative Theoretical Parameters from DFT Calculations on an Analogous Benzamide Derivative This table presents data from a study on N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide to illustrate typical quantum chemical parameters. researchgate.net

ParameterValueSignificance
HOMO Energy-6.25 eVIndicates electron-donating ability
LUMO Energy-2.21 eVIndicates electron-accepting ability
Energy Gap (ΔE)4.04 eVRelates to chemical reactivity and stability
Dipole Moment5.53 DebyeMeasures the overall polarity of the molecule

Mechanistic Investigations of Chemical Transformations

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions. For derivatives of 2-iodobenzamide (B1293540), which are known to participate in transformations like copper-catalyzed domino reactions to form quinazolinones, DFT calculations can elucidate the step-by-step mechanism. nih.gov These investigations help identify intermediates, transition states, and the energetic profiles of various potential reaction routes.

Mechanistic studies on related systems, such as the oxidation of alcohols by 2-iodoxybenzoic acid (IBX), a derivative of 2-iodobenzoic acid, have been extensively modeled using DFT. nih.govrsc.org These studies reveal that such reactions can proceed through complex steps involving ligand exchange and hypervalent twist mechanisms, which are critical for the redox process. nih.gov

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.

Computational studies, for example on the formation of N-(carbomylcarbamothioyl)benzamide, have successfully computed reaction pathways involving multiple transition states using functionals like B3LYP/6-31g(d). nih.gov The process involves locating the TS structure and confirming it is a first-order saddle point on the potential energy surface, typically by identifying a single imaginary frequency in the vibrational analysis. By mapping the intrinsic reaction coordinate (IRC), chemists can confirm that the identified transition state correctly connects the reactants (or intermediates) with the products. nih.gov In some complex reactions, multiple competing pathways with distinct transition states may exist. ariel.ac.il

Table 2: Example of Calculated Activation Energies from a DFT Mechanistic Study This table shows computed free energies of activation (ΔG‡) for a model reaction involving a hypervalent iodine reagent to illustrate the output of reaction pathway analysis. rsc.org

Reaction StepPathwayCalculated Activation Energy (kcal/mol)
First Redox StepAssociative Pathway22.5
Second Redox StepCarboxylate-Assisted Pathway15.1

Theoretical calculations are highly effective in dissecting how different substituents on a molecule's scaffold influence its reactivity. For a molecule like this compound, substituents on either the benzamide or the N-phenyl ring can exert significant electronic and steric effects.

Computational models can quantify these effects. For example, a DFT study on the oxidation of substituted phenols by the hypervalent iodine reagent IBX demonstrated that electron-withdrawing substituents on the phenol (B47542) ring decrease the stability of the phenoxenium-like transition state, thus increasing the activation barrier for the first redox step. rsc.org Conversely, the study found that the activation barrier for the second redox step was largely independent of the substituent, revealing a nuanced electronic interplay throughout the reaction mechanism. rsc.org This type of analysis allows for the rational design of more reactive or selective reagents and catalysts.

Molecular Modeling Approaches for Structure-Reactivity Relationships

Beyond mechanistic studies of single reactions, molecular modeling encompasses a range of techniques to establish broader relationships between a molecule's structure and its chemical reactivity or biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of this approach.

QSAR models aim to correlate variations in the chemical or biological activity of a series of compounds with their physicochemical properties, which are described by calculated molecular descriptors. Although no specific QSAR study for this compound is documented, numerous studies on other substituted benzamides have successfully employed this methodology to understand their antimicrobial or other biological activities. nih.gov

The process involves generating a dataset of related compounds with known activities, calculating a wide array of molecular descriptors (e.g., topological, electronic, steric), and then using statistical methods like multiple linear regression to build a mathematical model. A robust QSAR model, validated by high correlation coefficients (r²) and cross-validation scores (q²), can predict the activity of new, unsynthesized compounds. nih.govnih.govmdpi.com

Table 3: Example of a QSAR Model for Antibacterial Activity of Substituted Benzamides This table presents a simplified model based on findings from a QSAR study on substituted benzamides to illustrate the relationship between molecular descriptors and activity. nih.gov

DescriptorCoefficientDescriptor TypeInterpretation
²χ (Second-order connectivity index)PositiveTopologicalIndicates that increased molecular branching/complexity is favorable for activity.
¹κα (First-order Kier shape index)NegativeTopologicalRelates to molecular shape; a negative coefficient suggests that less linear shapes may decrease activity.
Model Statistics: r² = 0.901, q² = 0.812

Advanced Applications in Organic and Catalytic Chemistry

Catalytic Roles of 2-Iodobenzamide (B1293540) Derivatives in Organic Transformations

Derivatives of 2-iodobenzamide have proven to be robust and versatile catalysts in a variety of important organic reactions. Their utility stems from the unique properties of the iodine atom, which can be readily oxidized in situ to a hypervalent state, thereby facilitating a range of transformations.

Catalysis of Alcohol Oxidation Reactions

One of the most well-documented applications of 2-iodobenzamide derivatives is in the catalytic oxidation of alcohols to carbonyl compounds. Research has shown that N-substituted-2-iodobenzamides, such as N-isopropyl-2-iodobenzamide, are effective catalysts for this transformation when used in conjunction with a co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄). beilstein-journals.orgnih.govresearchgate.net These reactions can be performed at room temperature, offering a mild alternative to traditional methods that often require harsh conditions or toxic heavy-metal oxidants. researchgate.net

The catalytic cycle is believed to proceed through the in-situ generation of a hypervalent iodine(V) species. The 2-iodobenzamide is first oxidized by the co-oxidant to an active iodine(V) compound, which then oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced back to a trivalent iodine species. This trivalent intermediate is then re-oxidized to the active pentavalent state to continue the catalytic cycle. beilstein-journals.org

The reactivity of the catalyst can be finely tuned by modifying the substituents on the benzamide (B126) ring. Studies on N-isopropyl-2-iodobenzamide derivatives have revealed a clear electronic effect on catalytic activity. The reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. For instance, the order of reactivity for various 5-substituted derivatives was found to be: 5-NO₂ < 5-CO₂Me < 5-OAc < 5-Cl < H < 5-Me < 5-OMe. nih.govx-mol.com The 5-methoxy derivative, in particular, demonstrates high reactivity, enabling the efficient oxidation of a wide range of benzylic and aliphatic alcohols to their corresponding carbonyl compounds in moderate to excellent yields. beilstein-journals.orgnih.gov

Table 1: Oxidation of Various Alcohols Catalyzed by 2-Iodo-N-isopropyl-5-methoxybenzamide

EntryAlcohol SubstrateProductYield (%)
1BenzhydrolBenzophenone (B1666685)97
21-(4-Methoxyphenyl)ethanol4-Methoxyacetophenone95
31-PhenylethanolAcetophenone94
42-Octanol2-Octanone85
5Benzyl alcoholBenzoic acid91
64-Methoxybenzyl alcohol4-Methoxybenzoic acid96
Reaction conditions typically involve a catalytic amount of the 2-iodobenzamide derivative, Oxone®, and Bu₄NHSO₄ at room temperature. Data sourced from beilstein-journals.org.

Pre-catalyst Development for Carbon Dioxide Mitigation (e.g., cyclic carbonate and urea (B33335) formation)

Beyond oxidation reactions, 2-iodobenzamide derivatives serve as precursors for catalysts aimed at carbon dioxide (CO₂) mitigation. Researchers have developed efficient methods to synthesize 2-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net These organotellurium compounds have shown significant promise as pre-catalysts for the chemical fixation of CO₂. researchgate.net

Specifically, 2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide has been employed as a pre-catalyst for two key CO₂ utilization reactions: the synthesis of cyclic carbonates from epoxides and the formation of 1,3-diaryl ureas from anilines. researchgate.net The catalytic activity is attributed to the Lewis acidic nature of the tellurium center and the Lewis basic nature of a nitrogen atom within the ligand structure, which work in concert to activate both the epoxide (or aniline) and the CO₂ molecule. researchgate.net

These catalytic systems operate effectively under solvent-free conditions and at atmospheric pressure of CO₂, achieving high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net For the synthesis of cyclic carbonates, TOF values as high as 1447 h⁻¹ have been reported. researchgate.net The reaction is believed to proceed through a catalytically active Te-N heterocyclic intermediate. researchgate.net

Table 2: Catalytic Performance in CO₂ Mitigation

ReactionPre-catalystProduct TypeKey Performance Metric
Epoxide + CO₂2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodideCyclic CarbonateTOF: 1447 h⁻¹, TON: 4343
Aniline (B41778) + CO₂2-Iodo-N-(quinolin-8-yl)benzamide tellurenyl iodide1,3-Diaryl UreaUp to 95% yield
Performance data sourced from researchgate.net.

Exploration of Environmentally Benign Catalytic Systems

A significant driver for the research into 2-iodobenzamide catalysts is the principles of green chemistry. These catalytic systems offer an environmentally benign alternative to traditional stoichiometric oxidants, particularly those based on toxic heavy metals like chromium(VI) and lead(IV). beilstein-journals.org The use of hypervalent iodine compounds is advantageous as they are non-metallic, less toxic, and easier to handle. beilstein-journals.org

The catalytic approach itself is a core principle of green chemistry, as it minimizes waste by regenerating the active species. Using only a catalytic amount of the 2-iodobenzamide with an inexpensive and safe co-oxidant like Oxone® dramatically reduces the amount of organoiodine waste generated compared to using a stoichiometric amount of a hypervalent iodine reagent. beilstein-journals.orgresearchgate.net Furthermore, these reactions can often be conducted at room temperature, reducing energy consumption, and in some cases, in more environmentally friendly solvents. beilstein-journals.orgresearchgate.net

Utility as a Versatile Synthetic Building Block for Complex Molecules

The 2-iodobenzamide framework is not just a scaffold for catalysis but also a valuable building block for the synthesis of more complex molecular architectures. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, while the amide functionality offers a site for further chemical modification.

For example, N-substituted 2-iodobenzamides can undergo copper-catalyzed domino reactions with enaminones to produce quinazolinones, an important class of heterocyclic compounds with diverse biological activities. This transformation proceeds through a cascade of Ullmann-type coupling, Michael addition, and retro-Mannich reactions.

The utility of these building blocks is further highlighted by their incorporation into the total synthesis of natural products. The catalytic system based on N-isopropyl-2-iodobenzamide has been successfully applied to the oxidative cleavage of tetrahydrofuran-2-methanols to form γ-lactones, a key step in the synthesis of natural products such as nortanikolide and (+)-tanikolide. This demonstrates the reliability and potential of these compounds for broad application in complex organic synthesis.

Development of Novel Hypervalent Iodine Reagents from 2-Iodobenzamides

The catalytic activity of 2-iodobenzamides is intrinsically linked to the in-situ formation of hypervalent iodine species. beilstein-journals.org This has spurred interest in using 2-iodobenzamides as precursors for the deliberate synthesis and isolation of novel, stable hypervalent iodine(III) and iodine(V) reagents. psu.eduthieme-connect.de These reagents are prized for their unique oxidizing properties and "metal-like" reactivity in a metal-free context. nih.govarkat-usa.org

The general approach involves the oxidation of the iodine(I) center of the 2-iodobenzamide using a strong oxidizing agent. For example, oxidation with peracetic acid can convert 2-iodobenzamides into cyclic hypervalent iodine(III) compounds known as benziodazoles. thieme-connect.de Similarly, oxidation with reagents like Oxone® or potassium bromate (B103136) can generate iodine(V) species analogous to 2-Iodoxybenzoic acid (IBX). beilstein-journals.orgpsu.edu

These benziodazole-based reagents exhibit greater stability compared to their acyclic counterparts, which allows for the safe handling and application of reagents with specialized ligands. thieme-connect.de The development of these novel reagents from readily accessible 2-iodobenzamide precursors expands the toolkit available to synthetic chemists, enabling a wide range of selective oxidative transformations. arkat-usa.orgorganic-chemistry.org

Research Perspectives in Biochemistry and Medicinal Chemistry

Benzamide (B126) Scaffold as a Privileged Structure in Bioactive Molecules

The benzamide moiety is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged structure." This designation is attributed to its remarkable ability to serve as a versatile scaffold for the development of ligands targeting a diverse array of biological macromolecules. The structural simplicity of the benzamide core, consisting of a benzene (B151609) ring attached to an amide functional group, belies its profound impact on drug discovery. This scaffold is present in approximately 25% of all active pharmaceutical ingredients, a testament to its broad-spectrum biological activity.

The prevalence of the benzamide framework in successful therapeutic agents stems from its favorable physicochemical properties. The amide group is a potent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein targets. Furthermore, the aromatic ring provides a platform for π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. These characteristics enable benzamide derivatives to effectively interact with the active sites of various enzymes and receptors.

The versatility of the benzamide scaffold is further enhanced by the ease with which it can be chemically modified. The benzene ring can be substituted at various positions to modulate electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning the pharmacological profile of the resulting molecule. Similarly, the amide nitrogen can be functionalized with a wide range of substituents, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

The broad pharmacological significance of benzamide derivatives is well-documented, with examples spanning numerous therapeutic areas. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. The ability of the benzamide scaffold to be incorporated into hybrid molecules has led to the development of novel compounds with enhanced potency and selectivity. For instance, the coupling of N-phenylbenzamide scaffolds with sulphonamide moieties has yielded promising new anticancer agents. This adaptability underscores the enduring importance of the benzamide scaffold as a foundational element in the design and discovery of new bioactive compounds.

Investigation of Enzyme Inhibition and Modulation Mechanisms

The study of how small molecules interact with and modulate the function of enzymes is a fundamental aspect of drug discovery. The compound 2-Iodo-N-(2-isopropyl-phenyl)-benzamide serves as a pertinent example of a scaffold that can be investigated for its potential as an enzyme inhibitor. The following subsections delve into the specific context of Quinone Reductase 2 (QR2) inhibition and the elucidation of structure-activity relationships.

Studies on Quinone Reductase 2 (QR2) Inhibition

Quinone Reductase 2 (QR2) is a flavoenzyme that catalyzes the two-electron reduction of quinones. Unlike its more studied counterpart, Quinone Reductase 1 (QR1), QR2 exhibits distinct substrate specificity and is implicated in various physiological and pathological processes, including oxidative stress and neurodegeneration. researchgate.net The inhibition of QR2 is therefore a subject of significant research interest for its potential therapeutic applications. researchgate.net

While direct inhibitory data for this compound on QR2 is not extensively published in publicly available literature, the benzamide scaffold is a known feature in inhibitors of various enzymes. The inhibitory potential of such compounds is typically quantified using metrics like the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is another critical parameter, providing a measure of the inhibitor's binding affinity to the enzyme.

For illustrative purposes, the inhibitory activities of various compounds, including those with benzamide or related structural motifs, against different enzymes are often presented in tabular format to facilitate comparison and analysis.

Table 1: Illustrative Inhibitory Activities of Selected Compounds against Various Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
Compound 2d (an arylindole derivative)Aromatase1.61 nih.gov
Compound 21 (an arylindole derivative)Aromatase3.05 nih.gov
Compound 27 (an arylindole derivative)Aromatase3.34 nih.gov
Compound 24 (a dual-acting arylindole)Aromatase9.00 nih.gov
j9 (a DHFR inhibitor)S. aureus DHFR0.00097 nih.gov

This table is for illustrative purposes to demonstrate how inhibitory data is presented and includes data for compounds with related structural features or targeting related enzymes, as direct data for the subject compound on QR2 is not available.

The investigation into QR2 inhibition would involve enzymatic assays where the activity of recombinant human QR2 is measured in the presence of varying concentrations of the inhibitor. Such studies are crucial for determining the potency and selectivity of the compound.

Elucidation of Structure-Activity Relationships in Enzyme Binding

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency and selectivity of a lead compound. SAR studies for a molecule like this compound would involve the systematic modification of its chemical structure and the evaluation of the resulting analogs for their inhibitory activity against the target enzyme, such as QR2.

Key structural features of this compound that would be subject to modification in an SAR study include:

The 2-iodo substituent on the benzoyl ring: The iodine atom is a large, lipophilic halogen capable of forming halogen bonds. Its replacement with other halogens (F, Cl, Br) or with hydrogen would reveal the importance of this specific substituent for binding.

The N-(2-isopropyl-phenyl) group: The isopropyl group provides steric bulk and lipophilicity. Altering its size (e.g., to methyl or tert-butyl) or position on the phenyl ring would probe the spatial requirements of the enzyme's binding pocket. The phenyl ring itself could be replaced with other aromatic or heterocyclic systems.

The amide linker: The amide bond is crucial for hydrogen bonding. Its geometry is relatively fixed, and its replacement with bioisosteres such as an ester or a thioamide could determine the necessity of the N-H and C=O groups for interaction with the enzyme. nih.gov

Computational methods, such as molecular docking, are often employed in conjunction with experimental SAR studies. nih.gov These in silico techniques can predict the binding mode of an inhibitor within the active site of the enzyme, providing a rational basis for the observed SAR. nih.gov For example, docking studies might reveal that the 2-iodo group occupies a specific hydrophobic pocket, while the amide moiety forms hydrogen bonds with key amino acid residues in the enzyme's active site.

Table 2: Hypothetical SAR Data for this compound Analogs against QR2

AnalogR1 (Position 2 on Benzoyl Ring)R2 (Group on N-Phenyl)Hypothetical QR2 IC50 (µM)
Lead CompoundI2-isopropylTo be determined
Analog 1H2-isopropylHypothetical: Increased IC50
Analog 2Cl2-isopropylHypothetical: Variable IC50
Analog 3I4-isopropylHypothetical: Increased IC50
Analog 4IHHypothetical: Increased IC50

This table presents a hypothetical framework for an SAR study, as specific experimental data for this compound and its analogs against QR2 is not publicly available.

Through such systematic investigations, a detailed understanding of the molecular interactions governing the binding of this compound to its target can be achieved, paving the way for the rational design of more potent and selective inhibitors.

Strategic Design of Novel Bioactive Compounds Based on the this compound Scaffold

The chemical framework of this compound represents a valuable starting point for the strategic design of novel bioactive compounds. The principles of medicinal chemistry, including lead optimization and scaffold hopping, can be applied to this structure to develop new molecules with improved pharmacological properties.

One common strategy is bioisosteric replacement , where a functional group in the lead compound is substituted with another group that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. nih.gov For instance, the iodine atom in this compound could be replaced with other groups to explore the impact on binding affinity and pharmacokinetic parameters.

Another approach is structure-based drug design , which relies on the three-dimensional structure of the target enzyme. If the crystal structure of QR2 in complex with an inhibitor is available, or if a reliable homology model can be generated, this information can be used to design new analogs of this compound that have improved complementarity to the enzyme's active site. This might involve introducing new functional groups that can form additional favorable interactions, such as hydrogen bonds or salt bridges, with specific amino acid residues.

Fragment-based drug design is another powerful technique. Here, the lead compound can be deconstructed into its constituent fragments (e.g., the 2-iodobenzoyl group and the 2-isopropylaniline (B1208494) moiety). These fragments can then be screened for their binding to the target enzyme. Subsequently, fragments that bind to adjacent sites can be linked together to create novel, high-affinity inhibitors.

The synthesis of a focused library of compounds around the this compound scaffold is a practical way to explore the SAR and identify compounds with superior properties. This library could include variations in the substituents on both aromatic rings and modifications to the amide linker. The biological evaluation of this library would then provide valuable data to guide further design efforts.

The ultimate goal of these strategic design approaches is to develop novel bioactive compounds with optimized efficacy, selectivity, and drug-like properties, leveraging the promising structural features of the this compound scaffold.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions of 2-Iodo-N-(2-isopropyl-phenyl)-benzamide Research.

Research into this compound and its close analogs has yielded several key findings. The primary contribution of this class of molecules lies in their utility as versatile synthetic intermediates. The presence of the ortho-iodo substituent on the benzoyl ring, combined with the sterically demanding N-(2-isopropyl-phenyl) group, imparts unique reactivity and conformational properties.

Studies on related N-substituted-2-iodobenzamides have demonstrated their successful synthesis, primarily through the amidation of 2-iodobenzoic acid or its derivatives. For instance, the synthesis of N-isoxazolyl-2-iodobenzamides has been achieved by refluxing corresponding benzotriazinones with potassium iodide in acetic acid. nih.gov Another general approach involves the coupling of 2-iodobenzoyl chloride with the appropriate aniline (B41778). While a specific, optimized synthesis for this compound is not extensively documented in dedicated studies, these established methods for analogous compounds provide a reliable blueprint.

The structural characteristics of related compounds, such as 2-iodo-N-phenylbenzamide, have been elucidated through crystallographic studies, revealing the importance of non-covalent interactions like hydrogen bonding and C–I···π interactions in their solid-state packing. These interactions are crucial in dictating the physical properties and reactivity of these molecules.

Furthermore, the iodo-substituent serves as a key functional handle for a variety of transformations. Research on analogous N-substituted 2-iodobenzamides has shown their utility in reactions such as aryl radical cyclizations, demonstrating their potential for constructing complex molecular architectures like benzomacrolactams. researchgate.net

Emerging Avenues for Advanced Synthetic and Mechanistic Exploration.

The synthetic potential of this compound is far from fully realized. An emerging avenue for exploration lies in the development of novel, highly efficient synthetic protocols. While traditional amidation methods are viable, the exploration of modern catalytic coupling reactions could offer improved yields, milder reaction conditions, and greater functional group tolerance.

Mechanistic studies into the reactions involving this compound are also a fertile ground for future research. A deeper understanding of the influence of the bulky 2-isopropylphenyl group on the reactivity of the C-I bond is needed. This includes detailed kinetic and computational studies to probe transition states and reaction pathways in, for example, metal-catalyzed cross-coupling reactions or radical-mediated transformations. Such studies would enable the rational design of new synthetic applications.

Prognosis for Development in Novel Catalytic Systems.

A particularly promising area for future development is the application of this compound and its derivatives in catalysis. Research on the closely related 2-Iodo-N-isopropyl-5-methoxybenzamide has shown its remarkable efficacy as a catalyst for the oxidation of alcohols to carbonyl compounds in the presence of a co-oxidant like Oxone®. nih.gov This suggests that the core 2-iodobenzamide (B1293540) scaffold can act as a precursor to a hypervalent iodine species, which is the active catalytic entity.

Future research could focus on leveraging the unique steric and electronic properties of the N-(2-isopropyl-phenyl) substituent to fine-tune the reactivity and selectivity of such catalytic systems. For instance, the bulky isopropyl group could influence the substrate scope or the stereoselectivity in asymmetric transformations. The development of chiral versions of this benzamide (B126) could lead to novel and efficient catalysts for enantioselective oxidations and other synthetically valuable reactions.

Future Trajectories in Bioorganic and Medicinal Chemistry Applications.

The benzamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds. While direct biological studies on this compound are not yet prevalent, the structural motifs present suggest several promising future trajectories in bioorganic and medicinal chemistry.

For example, substituted 2-aminobenzamides have been investigated as histone deacetylase (HDAC) inhibitors, with some demonstrating neuroprotective effects. nih.gov The this compound scaffold could serve as a starting point for the design and synthesis of novel HDAC inhibitors or probes for other biological targets. The lipophilic isopropyl group and the reactive iodine atom offer handles for further functionalization and optimization of pharmacokinetic and pharmacodynamic properties.

Furthermore, the development of heteroaromatic N-benzyl sulfonamides as potential anticancer agents highlights the potential of related aromatic amides in oncology. rsc.org The this compound core could be elaborated into novel structures for screening against various cancer cell lines. The iodine atom also opens up the possibility of developing radiolabeled analogs for use in medical imaging or targeted radiotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-N-(2-isopropyl-phenyl)-benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-iodobenzoic acid and 2-isopropyl-aniline. Ensure stoichiometric equivalence and monitor pH to prevent side reactions.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20% EtOAc/hexane) for optimal separation. Crystallization in ethanol or dichloromethane/n-pentane mixtures enhances purity.
  • Yield Optimization : Conduct trials at room temperature vs. reflux; extended reaction times (e.g., 12–24 hours) may improve conversion. Example: A similar compound achieved 87% yield via room-temperature coupling .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with synthesized analogs. For instance, aromatic protons in similar benzamides resonate at δ 7.8–7.1 ppm, while amide protons appear at δ 10–11 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <1 ppm deviation from theoretical values. Example: A related compound showed m/z 366.9934 (calcd. 366.9943) .
  • Melting Point Analysis : Compare observed melting ranges (e.g., 224–225°C) with literature to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic data for this compound using crystallographic tools?

  • Methodology :

  • X-ray Diffraction : Use single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters (e.g., triclinic vs. monoclinic systems). For example, a related iodo-benzamide exhibited a triclinic system with a=9.87A˚,α=97.5a = 9.87 \, \text{Å}, \, \alpha = 97.5^\circ .
  • SHELX Refinement : Apply SHELXL for structure refinement, focusing on resolving disorder or thermal motion discrepancies. SHELX’s robustness in handling heavy atoms (e.g., iodine) ensures accurate electron density maps .
  • Mercury CSD Analysis : Compare packing motifs (e.g., R_2$$^2(8) dimers) and void spaces across polymorphs. Use the "Packing Similarity" tool to quantify structural deviations .

Q. What strategies are effective in analyzing weak intermolecular interactions in different polymorphs of this compound?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C–H···π, H···I) via CrystalExplorer. For example, H···I interactions contributed 9.5% to the fingerprint plot in one polymorph .
  • Energy Frameworks (Mercury) : Calculate interaction energies (e.g., Coulombic, dispersion) to rank stabilizing forces. Directional interactions (e.g., N–H···O) often dominate in benzamides .
  • Thermal Analysis : Perform DSC/TGA to correlate polymorphism with thermodynamic stability. Metastable forms may show lower melting points or exothermic transitions .

Q. How does solvent choice influence the crystallization outcome and polymorph formation?

  • Methodology :

  • Slow Evaporation Trials : Test polar (e.g., DMSO, methanol) vs. non-polar (toluene, hexane) solvents. Polar solvents may favor solvated forms, while non-polar solvents promote close-packed structures.
  • Polymorph Screening : Use automated platforms (e.g., Crystal16) to screen >10 solvents. For example, 2-iodo-N-(4-bromophenyl)-benzamide formed distinct polymorphs in ethanol vs. acetone .
  • Solvent-Parameter Correlation : Link solvent dielectric constant (ε) or hydrogen-bonding capacity to nucleation kinetics. High-ε solvents often reduce nucleation rates, favoring larger crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.